[2-(4-Ethylphenyl)quinolin-4-yl](piperidin-1-yl)methanone
Description
2-(4-Ethylphenyl)-4-(piperidine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C23H24N2O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O/c1-2-17-10-12-18(13-11-17)22-16-20(19-8-4-5-9-21(19)24-22)23(26)25-14-6-3-7-15-25/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3 |
InChI Key |
FBCULBXCFYBYPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-4-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the 4-ethylphenyl group and the piperidine-1-carbonyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-4-(piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under specific conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)-4-(piperidine-1-carbonyl)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-4-(piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the piperidine-1-carbonyl group, resulting in different chemical and biological properties.
4-(Piperidine-1-carbonyl)quinoline: Does not have the 4-ethylphenyl group, which may affect its activity and applications.
2-(4-Methylphenyl)-4-(piperidine-1-carbonyl)quinoline: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.
Uniqueness
2-(4-Ethylphenyl)-4-(piperidine-1-carbonyl)quinoline is unique due to the presence of both the 4-ethylphenyl and piperidine-1-carbonyl groups. These substituents contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
